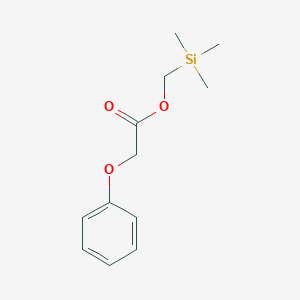
(Trimethylsilyl)methyl phenoxyacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Trimethylsilyl)methyl phenoxyacetate is an organosilicon compound that features a trimethylsilyl group bonded to a methyl phenoxyacetate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Trimethylsilyl)methyl phenoxyacetate typically involves the reaction of phenoxyacetic acid with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds via the formation of an intermediate silyl ether, which is then converted to the desired ester under mild conditions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions
(Trimethylsilyl)methyl phenoxyacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trimethylsilyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, alcohols, and various substituted derivatives, depending on the reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
(Trimethylsilyl)methyl phenoxyacetate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of (Trimethylsilyl)methyl phenoxyacetate involves the formation of stable silyl ethers, which protect sensitive functional groups during chemical reactions. The trimethylsilyl group can be easily removed under mild conditions, allowing for the regeneration of the original functional group. This property makes it a valuable tool in multi-step organic synthesis .
Comparación Con Compuestos Similares
Similar Compounds
Trimethylsilyl chloride: Used for silylation reactions but lacks the ester functionality.
Phenoxyacetic acid: Lacks the trimethylsilyl group, making it less versatile in protecting group chemistry.
Trimethylsilyl ethyl ester: Similar in structure but with different reactivity and applications.
Uniqueness
(Trimethylsilyl)methyl phenoxyacetate is unique due to its combination of a trimethylsilyl group and a phenoxyacetate moiety, providing both protective and reactive functionalities. This dual nature allows for greater versatility in synthetic applications compared to other similar compounds .
Propiedades
Número CAS |
74789-39-2 |
|---|---|
Fórmula molecular |
C12H18O3Si |
Peso molecular |
238.35 g/mol |
Nombre IUPAC |
trimethylsilylmethyl 2-phenoxyacetate |
InChI |
InChI=1S/C12H18O3Si/c1-16(2,3)10-15-12(13)9-14-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3 |
Clave InChI |
YWZQWOIOMGALAW-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)COC(=O)COC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


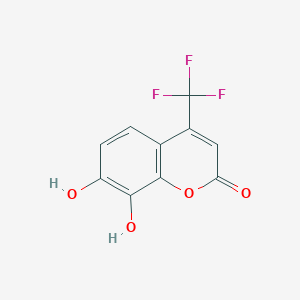
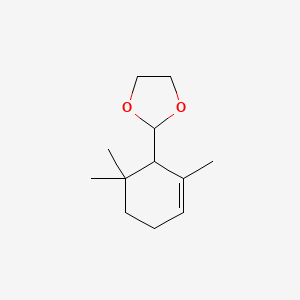

![[(6R)-2-[4-[bis(2-chloroethyl)amino]phenyl]-4-[[2-chloroethyl(nitroso)carbamoyl]amino]-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl 4-nitrobenzoate](/img/structure/B14438187.png)
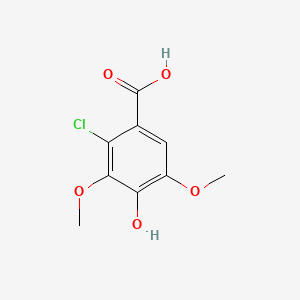
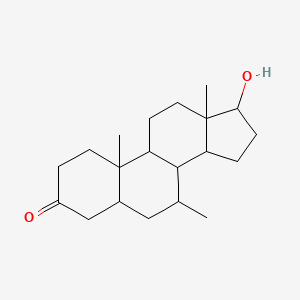
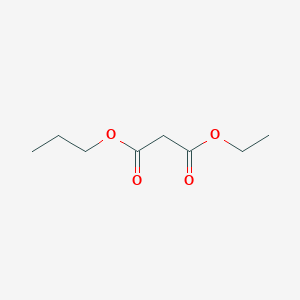
![1-Benzyl-3-[1,2-bis(4-methoxyphenyl)butyl]thiourea](/img/structure/B14438214.png)
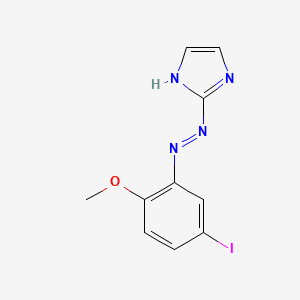
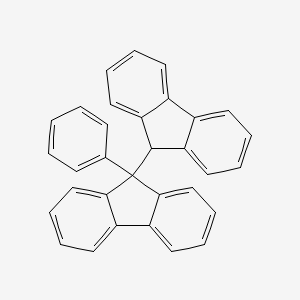
![2-ethoxy-N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]-1,3-benzothiazol-6-amine;oxalic acid](/img/structure/B14438254.png)
![2,4-Pentanedione, 3-[(diethylamino)methylene]-1,1,1,5,5,5-hexafluoro-](/img/structure/B14438261.png)
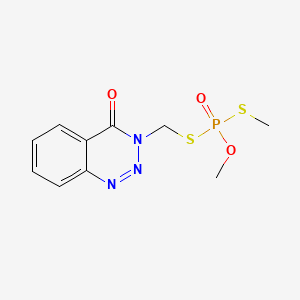
![N-[8-(2-Hydroxyethanesulfonyl)naphthalen-2-yl]acetamide](/img/structure/B14438271.png)
